![molecular formula C15H15NO3 B1596221 (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid CAS No. 723733-91-3](/img/structure/B1596221.png)
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid
Overview
Description
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid, also known as CPPene, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has attracted significant attention from researchers due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid acts as a competitive antagonist of the mGluR5 receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the receptor, (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid can modulate the release of neurotransmitters, including glutamate, and reduce the excitotoxicity associated with various neurological disorders.
Biochemical and physiological effects:
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. The compound can also improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid has several advantages for lab experiments, including its high selectivity and potency for the mGluR5 receptor. However, the compound can be challenging to synthesize, and its use in vivo may be limited due to its poor bioavailability and rapid metabolism.
Future Directions
There are several potential future directions for the research on (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the compound's mechanism of action and its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, could be further investigated.
Scientific Research Applications
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. The compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in Parkinson's disease models.
properties
IUPAC Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHGYXZPWMNKT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354566 | |
Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
CAS RN |
723733-91-3 | |
Record name | (3S)-3-amino-3-(3-phenoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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